2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide 2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 362594-28-3
VCID: VC4517384
InChI: InChI=1S/C10H7ClF3N3O/c11-4-8(18)15-5-1-2-6-7(3-5)17-9(16-6)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17)
SMILES: C1=CC2=C(C=C1NC(=O)CCl)NC(=N2)C(F)(F)F
Molecular Formula: C10H7ClF3N3O
Molecular Weight: 277.63

2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide

CAS No.: 362594-28-3

Cat. No.: VC4517384

Molecular Formula: C10H7ClF3N3O

Molecular Weight: 277.63

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide - 362594-28-3

Specification

CAS No. 362594-28-3
Molecular Formula C10H7ClF3N3O
Molecular Weight 277.63
IUPAC Name 2-chloro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide
Standard InChI InChI=1S/C10H7ClF3N3O/c11-4-8(18)15-5-1-2-6-7(3-5)17-9(16-6)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17)
Standard InChI Key JAAQGVSKJAZHKT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1NC(=O)CCl)NC(=N2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s benzimidazole scaffold is fused with an imidazole ring, conferring amphoteric properties. Key substituents include:

  • Trifluoromethyl (-CF3_3): Enhances lipophilicity and metabolic stability .

  • Chloroacetamide (-CH2_2ClCONH-): Facilitates nucleophilic reactions for further derivatization .

Physical Properties

PropertyValueSource
Boiling Point484.9 ± 45.0 °C (Predicted)
Density1.604 ± 0.06 g/cm³
pKa9.49 ± 0.10
SolubilityNot readily available in water

The trifluoromethyl group contributes to a high log P value, suggesting favorable membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with trifluoroacetic acid derivatives under acidic conditions .

  • Chloroacetamide Introduction: Reaction of the 5-amino group with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

  • Purification: Column chromatography or recrystallization to achieve ≥95% purity .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs at the 5-position requires precise temperature control .

  • Yield Improvement: Use of catalysts like DMAP (4-dimethylaminopyridine) increases efficiency to ~70% .

Pharmacological Applications

Anti-Inflammatory Activity

Benzimidazole derivatives inhibit cyclooxygenase (COX-2) and p38α MAP kinase, reducing TNF-α production . Key structural determinants include:

  • Trifluoromethyl Group: Enhances binding affinity to hydrophobic pockets of COX-2 .

  • Chloroacetamide: Modulates electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .

Comparative Efficacy:

CompoundTNF-α Inhibition (%)COX-2 IC50_{50} (nM)
362594-28-358.2 ± 3.112.4 ± 1.5
Celecoxib (Reference)83.3 ± 2.88.9 ± 0.9
Data extrapolated from benzimidazole SAR studies .
HazardPrecautionary Measures
Skin Irritation (H315)Use nitrile gloves; avoid direct contact .
Eye Damage (H319)Wear safety goggles .
Respiratory Irritation (H335)Use fume hoods .

Regulatory and Research Status

  • Patent Landscape: No current patents; open for novel therapeutic applications.

  • Regulatory Status: Classified as a non-hazardous material for research (DOT/IATA) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator